molecular formula C14H10FN3OS B2444374 2-(3-Fluorobenzylthio)-5-(4-pyridyl)-1,3,4-oxadiazole CAS No. 478482-77-8

2-(3-Fluorobenzylthio)-5-(4-pyridyl)-1,3,4-oxadiazole

Cat. No. B2444374
CAS RN: 478482-77-8
M. Wt: 287.31
InChI Key: XEUMIWURCLCOPI-UHFFFAOYSA-N
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Description

2-(3-Fluorobenzylthio)-5-(4-pyridyl)-1,3,4-oxadiazole is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields, including medicine, agriculture, and material science. This compound belongs to the class of 1,3,4-oxadiazoles, which are known for their diverse biological activities.

Scientific Research Applications

Antimicrobial and Anticancer Activities

2-(3-Fluorobenzylthio)-5-(4-pyridyl)-1,3,4-oxadiazole derivatives have shown promising results in the field of antimicrobial and anticancer research. Studies have synthesized various 1,3,4-oxadiazole derivatives, including those containing fluorine, and evaluated their antibacterial and anticancer properties. For instance, certain derivatives demonstrated significant activity against bacterial pathogens and were identified as potential anticancer agents due to their efficacy in in vitro assays against cancer cell lines. These findings suggest the potential of 2-(3-Fluorobenzylthio)-5-(4-pyridyl)-1,3,4-oxadiazole derivatives in developing new therapeutic agents for treating bacterial infections and cancer (Bhat, Karthikeyan, Holla, & Shetty, 2004).

Insecticidal Activity

The insecticidal properties of 1,3,4-oxadiazole derivatives have been explored, with some compounds displaying low insecticidal activity against crop pests. This indicates the potential application of these compounds in agricultural pest management, although further optimization may be required to enhance their effectiveness (Mohan, Vishalakshi, Bhat, Rao, & Kendappa, 2004).

Anticonvulsant Properties

Research has also delved into the anticonvulsant potential of 1,3,4-oxadiazole derivatives. Specific substitutions on the oxadiazole ring, such as an amino group, and the incorporation of a fluoro substituent have been associated with enhanced anticonvulsant activity. This activity is believed to be mediated through the benzodiazepine receptors, suggesting a possible mechanism of action for these compounds and their potential application in the treatment of seizure disorders (Zarghi et al., 2008).

Antibacterial Mechanism Against Rice Bacterial Leaf Blight

A specific sulfone derivative containing the 1,3,4-oxadiazole moiety has demonstrated effective antibacterial activity against Xanthomonas oryzae, the pathogen responsible for rice bacterial leaf blight. This compound not only reduced the disease incidence in plants but also enhanced plant resistance by increasing the activities of superoxide dismutase and peroxidase. It suggests a dual mode of action: direct antibacterial effects and the induction of plant defense mechanisms, offering a novel approach for managing this agricultural disease (Shi et al., 2015).

properties

IUPAC Name

2-[(3-fluorophenyl)methylsulfanyl]-5-pyridin-4-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN3OS/c15-12-3-1-2-10(8-12)9-20-14-18-17-13(19-14)11-4-6-16-7-5-11/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEUMIWURCLCOPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CSC2=NN=C(O2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-{[(3-Fluorophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine

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